Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes a benzodiazepine core fused with a dioxolo ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2,2,2-trifluoro- typically involves multiple steps:
Formation of the Benzodiazepine Core: This step involves the cyclization of appropriate precursors to form the benzodiazepine ring system.
Introduction of the Dioxolo Ring: The dioxolo ring is introduced through a cyclization reaction involving suitable diol precursors.
Acetylation and Methylation: The acetyl and methyl groups are introduced through standard acetylation and methylation reactions.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetyl groups.
Reduction: Reduction reactions can occur at the benzodiazepine core, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted benzodiazepine derivatives.
Scientific Research Applications
Chemistry
Synthesis of Novel Compounds: Used as a precursor or intermediate in the synthesis of novel benzodiazepine derivatives.
Study of Reaction Mechanisms: Employed in studies to understand the mechanisms of complex organic reactions.
Biology
Enzyme Inhibition Studies: Investigated for its potential to inhibit specific enzymes due to its unique structure.
Receptor Binding Studies: Used in studies to understand its binding affinity to various biological receptors.
Medicine
Pharmacological Research: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Drug Development: Investigated as a lead compound for the development of new drugs.
Industry
Chemical Manufacturing: Used in the production of other complex organic compounds.
Material Science:
Mechanism of Action
The mechanism of action of Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazepine core is known to interact with the gamma-aminobutyric acid (GABA) receptors in the brain, leading to potential sedative and anxiolytic effects. The trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with sedative and anxiolytic properties.
Lorazepam: A benzodiazepine used for its anxiolytic and sedative effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
Acetamide, N-(4-(7-acetyl-8,9-dihydro-8-methyl-7H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)phenyl)-2,2,2-trifluoro- is unique due to the presence of the dioxolo ring and the trifluoromethyl group, which are not commonly found in other benzodiazepines
Properties
CAS No. |
143691-80-9 |
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Molecular Formula |
C21H18F3N3O4 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
N-[4-(7-acetyl-8-methyl-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)phenyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C21H18F3N3O4/c1-11-7-14-8-17-18(31-10-30-17)9-16(14)19(26-27(11)12(2)28)13-3-5-15(6-4-13)25-20(29)21(22,23)24/h3-6,8-9,11H,7,10H2,1-2H3,(H,25,29) |
InChI Key |
AKIXUHGYYKCAAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=CC3=C(C=C2C(=NN1C(=O)C)C4=CC=C(C=C4)NC(=O)C(F)(F)F)OCO3 |
Origin of Product |
United States |
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